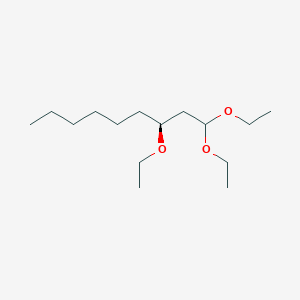

Nonane, 1,1,3-triethoxy-

Description

Nonane, 1,1,3-triethoxy- (CAS: 38872-36-5) is an alkane derivative substituted with three ethoxy groups at positions 1, 1, and 3. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory oversight for its manufacture or import under the New Substances Notification Regulations .

Properties

CAS No. |

38872-36-5 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

(3S)-1,1,3-triethoxynonane |

InChI |

InChI=1S/C15H32O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h14-15H,5-13H2,1-4H3/t14-/m0/s1 |

InChI Key |

JWXUYKOCPKYCHJ-AWEZNQCLSA-N |

Isomeric SMILES |

CCCCCC[C@@H](CC(OCC)OCC)OCC |

Canonical SMILES |

CCCCCCC(CC(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Nonane, 1,1,3-triethoxy- typically involves the reaction of nonane with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Nonane, 1,1,3-triethoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.

Scientific Research Applications

Nonane, 1,1,3-triethoxy- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

Biology: It serves as a model compound in studies of lipid metabolism and membrane structure.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of Nonane, 1,1,3-triethoxy- involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between Nonane, 1,1,3-triethoxy- and structurally related compounds:

Analytical Detection and Natural Prevalence

- GC-MS Detection: Propane, 1,1,3-triethoxy- is routinely detected in plant extracts (e.g., 28.73% in Pentatropis microphylla , 12% in T. subulata ), likely due to its volatility. Nonane derivatives, with higher molecular weights, are less frequently reported, possibly due to chromatographic limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.